molecular formula C12H9N3O B11890213 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL

3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL

Katalognummer: B11890213
Molekulargewicht: 211.22 g/mol
InChI-Schlüssel: CAABWPDQHBTKGT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL is a heterocyclic compound that features an imidazo[4,5-B]pyridine core fused with a phenyl group. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to biologically active molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde. This reaction affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-B]pyridine, which can then undergo further reactions to yield the desired compound . The reaction conditions often involve phase transfer catalysis in a solid-liquid system, using potassium carbonate and a phase transfer catalyst such as tetrabutylammonium bromide .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity through controlled reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-B]pyridine compounds .

Wissenschaftliche Forschungsanwendungen

3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL has several scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Phenyl-3H-imidazo[4,5-B]pyridin-5-OL stands out due to its specific structural configuration and the resulting biological activities. Its ability to act as a GABA A receptor modulator and its potential as a proton pump inhibitor and aromatase inhibitor highlight its unique therapeutic potential .

Eigenschaften

Molekularformel

C12H9N3O

Molekulargewicht

211.22 g/mol

IUPAC-Name

3-phenyl-4H-imidazo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H9N3O/c16-11-7-6-10-12(14-11)15(8-13-10)9-4-2-1-3-5-9/h1-8H,(H,14,16)

InChI-Schlüssel

CAABWPDQHBTKGT-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)N2C=NC3=C2NC(=O)C=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.